2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide
Description
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 2-position and an iodine atom at the 3-position of the aromatic ring, coupled with an N-methoxy-N-methyl (Weinreb amide) group. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and metal-catalyzed functionalizations . The iodine atom enhances polarizability and facilitates halogen-bonding interactions, while the fluorine atom contributes electron-withdrawing effects, influencing reactivity and stability. The N-methoxy-N-methyl group serves as a directing moiety in catalytic processes and stabilizes intermediates during nucleophilic acyl substitutions .
Properties
Molecular Formula |
C9H9FINO2 |
|---|---|
Molecular Weight |
309.08 g/mol |
IUPAC Name |
2-fluoro-3-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9FINO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 |
InChI Key |
UMLYPCHHEDZTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)I)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the halogenated benzene with appropriate amine derivatives.
Methoxylation and Methylation: Introduction of methoxy and methyl groups to the amide nitrogen.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Stille coupling, which are commonly used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated benzamides have shown efficacy.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups may also play a role in modulating its activity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide and related benzamide derivatives:
Electronic and Steric Effects
- Halogen Substituents : The iodine in 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide provides greater polarizability compared to chlorine in 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide, enhancing halogen bonding and participation in Suzuki-Miyaura couplings . Fluorine’s electronegativity stabilizes the aromatic ring, reducing electron density at the amide carbonyl, which facilitates nucleophilic attacks .
- Hydroxyl vs. Halogens : Replacing iodine with a hydroxyl group (as in 3-hydroxy-4-iodo-N-methoxy-N-methylbenzamide) increases hydrogen-bonding capacity but reduces lipophilicity, impacting solubility and membrane permeability .
Pharmacokinetic and Reactivity Profiles
- N-Substituents : The Weinreb amide group (N-methoxy-N-methyl) in the target compound enables controlled reactivity in ketone synthesis, distinguishing it from DEET’s N,N-diethyl group, which prioritizes volatility and dermal absorption .
- Crystal Packing : Fluorine and methoxy groups in related compounds (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide) form F···H-N and MeO···H-N hydrogen bonds, influencing solid-state stability and melting points .
Research Findings and Implications
- Hydrogen Bonding : Studies on fluorine-containing benzamides (e.g., Zhu et al., 2007) reveal that F···H-N interactions stabilize crystal structures, a property exploitable in designing co-crystals for improved bioavailability .
- Metabolic Stability : The iodine substituent in the target compound may reduce metabolic clearance compared to DEET, as heavier halogens often hinder oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
